2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Polymer Synthesis and Properties
The compound has been extensively utilized in polymer synthesis, particularly in the formation of polyfluorenes through chain-growth polymerization mechanisms. A study demonstrated the palladium-catalyzed polycondensation of this compound, resulting in well-defined polyfluorenes with narrow molecular weight distributions. The polymers showcased a phenyl group at one end, implying a controlled polymerization process (Yokoyama et al., 2007). Similarly, the compound served as a precursor in synthesizing blue fluorescent molecules, suggesting its role in the development of materials for organic light-emitting diodes (OLEDs) (Hu et al., 2010).
Organic Solar Cell Applications
In the domain of organic solar cells, this compound contributed to the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units. These copolymers, synthesized via Suzuki polycondensation, displayed significant thermal stability and suitability for use in organic solar cell (OSC) applications due to their narrow optical band gap and extended UV-visible absorption spectra (Meena et al., 2018; Meena et al., 2018).
Luminescent Properties and Light Emission
The compound's role extends to enhancing luminescent properties in various materials. A novel pyrene-based molecule synthesized using this compound exhibited high purity blue fluorescence, indicating its potential in blue-emitting materials for OLEDs (Hu et al., 2010). Additionally, it contributed to the development of highly luminescent polymers upon Suzuki coupling, displaying brilliant red colors and solubility in common organic solvents (Zhu et al., 2007).
Structural and Theoretical Studies
The compound has been the subject of structural and theoretical studies, offering insights into its molecular configuration and properties. Investigations into its crystal structure and vibrational properties have been conducted, utilizing DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and other properties (Wu et al., 2021; Huang et al., 2021).
Properties
IUPAC Name |
2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQQLZHOADEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718876 | |
Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922706-40-9 | |
Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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